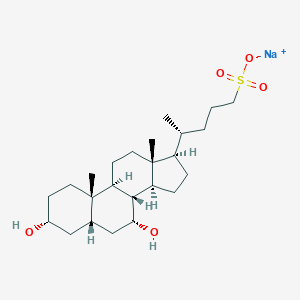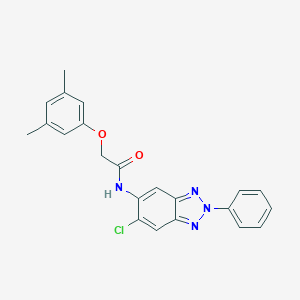![molecular formula C51H87ClN12O20 B237168 2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid CAS No. 139203-13-7](/img/structure/B237168.png)
2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid is a natural product found in Pseudomonas syringae with data available.
Aplicaciones Científicas De Investigación
Detoxification in Chemotherapy
The compound "N,N-Bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil)" is related to the complex chemical structure provided. It is used in chemotherapy, particularly for chronic lymphocytic leukemia. This compound undergoes conversion in gastric juice into stable metabolites, showcasing its interactions with bodily fluids during chemotherapy (Hovinen, Silvennoinen, & Vilpo, 1998).
Development of MRI Contrast Agents
Research on GdDO3A-type bismacrocyclic complexes, which are structurally related to the chemical , revealed their potential as MRI contrast agents. These complexes have shown sensitivity to calcium, which could be leveraged for creating 'smart' contrast agents in medical imaging (Mishra et al., 2008).
Synthesis of Phenanthrene Derivatives
The cyclization of certain chemical compounds similar to the provided chemical structure leads to the synthesis of phenanthrene derivatives. These derivatives have applications in various chemical synthesis processes and could be utilized in pharmaceutical development (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Spectroscopic Probes for Protein Interactions
Compounds such as indo-1 and quin-2, which have structural similarities to the provided chemical, are used as spectroscopic probes for Zn2+-protein interactions. This application is crucial in biochemical research for studying metal ion interactions with proteins (Jefferson, Hunt, & Ginsburg, 1990).
Protein Labeling with Chelators
The preparation of protein-reactive aryl isothiocyanate derivatives involves the use of complex chelators, which are structurally related to the complex chemical compound . These chelators are significant in the development of targeted drugs and diagnostics (Kline, Betebenner, & Johnson, 1991).
Propiedades
Número CAS |
139203-13-7 |
|---|---|
Fórmula molecular |
C51H87ClN12O20 |
Peso molecular |
1223.8 g/mol |
Nombre IUPAC |
2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C51H87ClN12O20/c1-4-6-7-8-9-10-11-12-16-33(66)34(67)23-36(69)56-32-25-84-51(83)39(35(68)24-52)63-49(80)40(41(72)50(81)82)64-42(73)27(5-2)57-48(79)38(26(3)65)62-45(76)30(18-21-55)59-43(74)28(15-13-14-19-53)58-46(77)31(22-37(70)71)61-44(75)29(17-20-54)60-47(32)78/h5,26,28-35,38-41,65-68,72H,4,6-25,53-55H2,1-3H3,(H,56,69)(H,57,79)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,80)(H,64,73)(H,70,71)(H,81,82)/b27-5- |
Clave InChI |
XDPWWEOIDYYUDN-HCEIJDMSSA-N |
SMILES isomérico |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
SMILES |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
SMILES canónico |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
Sinónimos |
N-(3,4-dihydroxy-1-oxotetradecyl)-seryl-2,4-diaminobutanoyl-alpha-aspartyl-lysyl-2,4-diaminobutanoyl-allothreonyl-2,3-didehydro-2-aminobutanoyl-threo-3-hydroxy-alpha-aspartyl-4-chloro-threonine, beta1-lactone pseudomycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
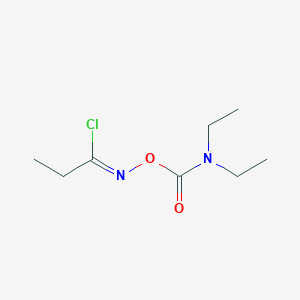
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
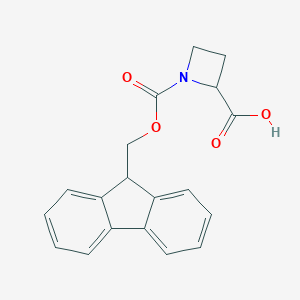
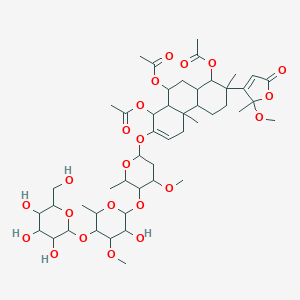
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
